molecular formula C23H37N3O2 B11357366 2-(3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide

2-(3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide

Cat. No.: B11357366
M. Wt: 387.6 g/mol
InChI Key: RHKHXJZPZOHDMB-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a phenoxy group, a piperazine ring, and a cyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide typically involves multiple steps. The process begins with the preparation of the phenoxy and piperazine intermediates, followed by their coupling with the cyclohexyl moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dimethoxyphenyl)- (4-methylpiperazin-1-yl)methanone
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine

Uniqueness

Compared to similar compounds, 2-(3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C23H37N3O2

Molecular Weight

387.6 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]propanamide

InChI

InChI=1S/C23H37N3O2/c1-18-14-19(2)16-21(15-18)28-20(3)22(27)24-17-23(8-6-5-7-9-23)26-12-10-25(4)11-13-26/h14-16,20H,5-13,17H2,1-4H3,(H,24,27)

InChI Key

RHKHXJZPZOHDMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NCC2(CCCCC2)N3CCN(CC3)C)C

Origin of Product

United States

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